2,3-Dichloro-4-fluorobenzonitrile

Description

Significance of Polyhalogenated Benzonitriles in Advanced Synthesis

Polyhalogenated compounds (PHCs) are molecules that contain multiple halogen atoms. wikipedia.org This class of compounds is significant in industrial and synthetic chemistry, serving as crucial intermediates in the production of a wide array of products, including pharmaceuticals, agrochemicals, and specialty materials. wikipedia.orggoogle.comgoogle.com

Polyhalogenated benzonitriles, specifically, are valuable precursors due to the reactivity of their substituents. The halogen atoms (chlorine, fluorine, etc.) can be selectively replaced through various chemical reactions, a process known as halogen exchange. google.com This is a common method for introducing fluorine into an aromatic ring system by replacing a chlorine atom. audreyli.com The nitrile group is also a versatile functional handle in organic synthesis; it can be converted into other functional groups such as amines or carboxylic acids, further broadening its synthetic utility. innospk.comwikipedia.org This multi-faceted reactivity allows chemists to use polyhalogenated benzonitriles as foundational scaffolds to construct complex target molecules. Their use is particularly prominent in the synthesis of crop protection agents and as building blocks for dyes and pharmaceuticals. google.com

Overview of Strategic Research Areas for 2,3-Dichloro-4-fluorobenzonitrile

While extensive published research specifically detailing the applications of this compound is not abundant, its strategic value can be inferred from the well-documented applications of its structural isomers and related compounds. The primary research area for molecules of this type is as intermediates in organic synthesis. innospk.com

The combination of chloro, fluoro, and nitrile groups on the aromatic ring suggests that this compound is designed to be a versatile building block. Research efforts would likely focus on its use in creating more complex molecules for the pharmaceutical and agrochemical industries, which is a common application for similar fluorinated benzonitriles. google.cominnospk.com For example, related compounds like 3-Chloro-4-fluorobenzonitrile are used in substitution and coupling reactions to build complex molecular frameworks. innospk.com Similarly, other isomers serve as intermediates for herbicides or for creating isoxazoline-substituted benzamides, which have pesticidal activity. audreyli.comgoogle.com Therefore, strategic research involving this compound would likely explore its utility in similar synthetic pathways, leveraging the distinct reactivity of each halogen and the nitrile group to assemble new chemical entities with potential biological activity.

Contextualization within Fluorinated Aromatic Compound Research

The presence of a fluorine atom places this compound squarely within the important and expanding field of fluorinated aromatic compound research. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. sioc-journal.cntandfonline.com

Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties. tandfonline.com Its inclusion can lead to:

Improved Metabolic Stability : Replacing a hydrogen atom with fluorine can block sites on a molecule that are susceptible to metabolic breakdown in the body, increasing the drug's half-life. tandfonline.commdpi.com

Enhanced Binding Affinity : The polarity of the carbon-fluorine bond can lead to stronger interactions between a drug and its target protein, increasing its potency. tandfonline.comacs.org

Increased Membrane Permeability : Strategic fluorination can increase a molecule's lipophilicity, which helps it to pass through cell membranes more effectively. mdpi.comnih.gov This can improve a drug's bioavailability, meaning more of the active substance can reach its intended target in the body. tandfonline.comnih.gov

Given these benefits, fluorinated compounds are prevalent in a vast range of therapeutics, including anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.com The study and synthesis of new fluorinated aromatic building blocks like this compound are therefore crucial for the discovery and development of next-generation medicines. mdpi.comacs.org

Properties of Related Benzonitrile (B105546) Isomers

| Property | 2-Chloro-4-fluorobenzonitrile sigmaaldrich.com | 3-Chloro-4-fluorobenzonitrile innospk.com | 4-Fluorobenzonitrile (B33359) sigmaaldrich.com |

| Molecular Formula | C₇H₃ClFN | C₇H₃ClFN | C₇H₄FN |

| Molecular Weight | 155.56 g/mol | 155.56 g/mol | 121.11 g/mol |

| Melting Point | 64-66 °C | 69-71 °C | 32-34 °C |

| Boiling Point | Not specified | 213.6 °C | 188 °C |

| Appearance | Not specified | White powder | Solid |

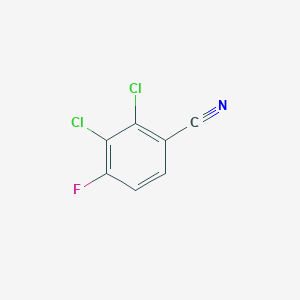

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloro-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSAYXDLODTUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloro 4 Fluorobenzonitrile and Analogs

Reactivity of the Nitrile Group in Halogenated Aromatic Systems

The nitrile or cyano (-C≡N) group is a versatile functional group in organic chemistry. In halogenated aromatic systems, its reactivity is influenced by the electronic effects of the halogen substituents on the aromatic ring.

Electrophilic and Nucleophilic Character of the Cyano Moiety

The carbon atom of the nitrile group is electrophilic due to the significant electronegativity of the nitrogen atom, which draws electron density from the carbon. This is further illustrated by a resonance structure that places a positive charge on the carbon atom. libretexts.org This inherent electrophilicity allows the nitrile group to react with various nucleophiles. libretexts.orglibretexts.org Protonation of the nitrile nitrogen under acidic conditions further enhances the electrophilic character of the carbon, making it susceptible to attack by weak nucleophiles like water. libretexts.orglibretexts.org

Conversely, the lone pair of electrons on the nitrogen atom imparts Lewis basicity and nucleophilic character to the nitrile group. aklectures.com However, because this lone pair resides in an sp-hybridized orbital, the electrons are held closely to the nitrogen nucleus, rendering nitriles weak Lewis bases. aklectures.com

Transformations to Other Functional Groups (e.g., Amines, Carboxylic Acids)

The nitrile group can be readily transformed into other valuable functional groups, significantly expanding the synthetic utility of compounds like 2,3-dichloro-4-fluorobenzonitrile.

Reduction to Amines:

Nitriles can be reduced to primary amines (1° amines) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.orglibretexts.org A second hydride addition, followed by an aqueous workup, yields the primary amine. libretexts.org

Hydrolysis to Carboxylic Acids:

One of the most common transformations of nitriles is their hydrolysis to carboxylic acids. numberanalytics.com This can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orgdocbrown.info The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.orglibretexts.org The final products are the corresponding carboxylic acid and an ammonium (B1175870) ion. docbrown.info

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.orgdocbrown.info The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgyoutube.com This initially forms the salt of the carboxylic acid and ammonia. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. libretexts.orgdocbrown.info

The general scheme for the hydrolysis of a nitrile to a carboxylic acid is shown below:

Reactivity of Halogen Substituents on the Aromatic Ring

The presence and position of halogen atoms on the aromatic ring of this compound significantly influence its reactivity, particularly in nucleophilic substitution reactions.

Differential Reactivity of Chlorine and Fluorine Atoms

In nucleophilic aromatic substitution (SNAᵣ) reactions, the reactivity of halogens as leaving groups is often counterintuitive. While fluoride (B91410) is a poor leaving group in Sₙ2 reactions, it is typically the most reactive in SNAᵣ reactions. This is because the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (Meisenheimer complex). The highly electronegative fluorine atom strongly stabilizes this intermediate through its inductive electron-withdrawing effect, thus accelerating the reaction rate. The order of reactivity for halogens in SNAᵣ reactions is generally F > Cl > Br > I.

In the context of this compound, the fluorine atom is expected to be more susceptible to nucleophilic displacement than the chlorine atoms, assuming the reaction proceeds via an SNAᵣ mechanism. The chlorine atoms can also be displaced, but this typically requires more forcing reaction conditions.

Nucleophilic Substitution Reactions Involving Halogen Displacement

Halogen displacement reactions are a key feature of the chemistry of haloaromatic compounds. For instance, chlorobenzonitriles can be converted to fluorobenzonitriles through a halogen exchange reaction with alkali metal fluorides like potassium fluoride. google.com This process is often catalyzed by quaternary ammonium compounds or crown ethers. google.com In the case of this compound, selective displacement of one or both chlorine atoms is a potential pathway to synthesize other functionalized benzonitriles.

The reactivity in these displacement reactions is also influenced by the position of the halogens relative to the electron-withdrawing nitrile group. Halogens in the ortho and para positions to the nitrile group are more activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrile group.

Metal-Mediated Transformations and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates in these transformations. acs.org

Aryl halides, including those derived from this compound, can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions typically involve the oxidative addition of the aryl halide to a low-valent palladium complex. The reactivity of the C-X bond in this step generally follows the order C-I > C-Br > C-Cl. Therefore, the chlorine atoms in this compound would be the more likely sites for cross-coupling reactions over the more inert C-F bond.

For example, palladium-catalyzed cyanation of aryl halides is a well-established method for introducing a nitrile group. acs.org While this compound already possesses a nitrile group, the halogen atoms can be used as handles for further functionalization. For instance, coupling with organoboron reagents (Suzuki coupling) or organotin reagents (Stille coupling) can introduce new alkyl or aryl groups onto the aromatic ring. nih.gov The differential reactivity of the C-Cl and C-F bonds can potentially allow for selective cross-coupling at the chlorine positions.

Furthermore, nickel catalysts can also be employed for the activation of C-CN bonds in benzonitriles. acs.org Studies on fluorobenzonitriles have shown that zerovalent nickel complexes can oxidatively add to the C-CN bond. acs.org The presence of a fluorine substituent can influence the thermodynamics of this process. acs.org

Below is an interactive data table summarizing some of the reactions discussed:

Interactive Data Table: Reactions of Halogenated Benzonitriles

| Reactant | Reagent(s) | Product Functional Group | Reaction Type |

| Halogenated Benzonitrile (B105546) | LiAlH₄, then H₂O | Primary Amine | Reduction |

| Halogenated Benzonitrile | H₃O⁺, heat | Carboxylic Acid | Hydrolysis |

| Halogenated Benzonitrile | 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid | Hydrolysis |

| Dichlorofluorobenzonitrile | Nucleophile (e.g., RO⁻) | Alkoxy-dichlorobenzonitrile | Nucleophilic Aromatic Substitution |

| Dichlorofluorobenzonitrile | R-B(OH)₂, Pd catalyst, base | Aryl/Alkyl-dichlorofluorobenzonitrile | Suzuki Coupling |

Oxidative Addition to C-CN Bonds (e.g., using Zerovalent Nickel)

The activation of the typically inert carbon-cyanide (C-CN) bond in aromatic nitriles represents a significant challenge in organic synthesis. Zerovalent nickel complexes, such as [Ni(dippe)] (dippe = 1,2-bis(diisopropylphosphino)ethane), have emerged as effective reagents for the oxidative addition to the C-CN bond of various benzonitriles. acs.orgnih.gov This process initiates a variety of catalytic transformations where the cyano group can act as a leaving group. snnu.edu.cn

The reaction of a zerovalent nickel fragment with benzonitrile typically begins with the formation of η2-nitrile and η2-arene complexes, especially at low temperatures. acs.org Upon warming, the equilibrium shifts towards the η2-nitrile product, which can then undergo oxidative addition to form a Ni(II) species, [(dippe)Ni(Ph)(CN)]. acs.org The position of this equilibrium is influenced by the solvent and the electronic properties of the substituents on the benzonitrile ring. acs.orgnih.gov

Studies on substituted benzonitriles have revealed that electron-withdrawing groups, such as fluorine, facilitate the oxidative addition. For instance, investigations into fluorinated benzonitriles have shown that ortho-fluoro substituents significantly stabilize the C-CN oxidative addition products. osti.govacs.org Density Functional Theory (DFT) calculations have quantified this stabilization, showing a greater effect for ortho-fluoro groups compared to meta-fluoro groups. osti.govutrgv.edu This "ortho-fluoro effect" is attributed to the electronic influence of the fluorine atom, which polarizes the C-CN bond, making the ipso-carbon more susceptible to attack by the nickel center. figshare.com The stabilization of the oxidative addition product is more pronounced with an ortho-CF3 group compared to an ortho-F group; however, steric hindrance prevents a second ortho-CF3 group from providing significant additional stabilization. utrgv.edu Conversely, electron-donating groups like methyl (CH3) tend to destabilize the oxidative addition product. utrgv.edu

The general mechanism for the oxidative addition of [Ni(dmpe)] (dmpe = 1,2-bis(dimethylphosphino)ethane) to a substituted benzonitrile is depicted in the following scheme, which involves η2-nitrile and η2-arene intermediates.

| Substituent | Position | Calculated Change in Gibbs Free Energy (ΔΔG) (kcal/mol) |

|---|---|---|

| -F | ortho | -6.6 |

| -F | meta | -1.8 |

| -CF3 | ortho | -7.4 |

| -CF3 | meta | -2.0 |

| -CH3 | ortho | +0.2 |

| -CH3 | meta | +0.8 |

Data sourced from DFT studies on substituted benzonitriles. osti.govutrgv.edu

Chemo- and Regioselectivity in Coupling Processes

The presence of multiple reactive sites in this compound—three different carbon-halogen bonds (C-F, C-Cl) and a C-CN bond—makes chemo- and regioselectivity a critical aspect of its coupling reactions. The selective activation of one of these bonds over the others is a significant synthetic challenge and a key area of research.

In transition-metal-catalyzed cross-coupling reactions, the relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F. This trend suggests that in a molecule like this compound, the C-Cl bonds would be more reactive than the C-F bond in typical palladium- or nickel-catalyzed processes. The challenge then becomes achieving selectivity between the two non-equivalent C-Cl bonds.

The regioselectivity of these reactions can be influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. For instance, in nickel-catalyzed thiolation of aryl nitriles, the choice of ligand is crucial for achieving the desired transformation involving C-C bond activation and C-S bond formation. researchgate.net Similarly, in the context of halogen exchange reactions, the catalyst and conditions can be tuned to favor the exchange of one halogen over another. nih.gov

While the C-CN bond is generally less reactive than C-Cl bonds in oxidative addition, its activation can be achieved under specific conditions, as discussed in the previous section. The ability to selectively activate either a C-Cl or the C-CN bond opens up different pathways for the synthesis of diverse derivatives from a single starting material. The presence of ortho-substituents can also play a significant role in directing the regioselectivity of coupling reactions, either through steric hindrance or by electronic effects that modulate the reactivity of adjacent bonds.

Mechanistic Insights into Bond Activation and Formation

Theoretical and Experimental Mechanistic Studies of Halogen Exchange

Halogen exchange (HALEX) reactions, particularly the conversion of aryl chlorides to aryl fluorides, are of great industrial importance. The mechanism of these reactions, often catalyzed by transition metals or occurring under nucleophilic aromatic substitution (SNAr) conditions, has been a subject of detailed investigation.

For metal-mediated halogen exchange in aryl halides, several mechanistic pathways have been proposed, including oxidative addition/reductive elimination, single-electron transfer (SET), and σ-bond metathesis. nih.gov The operative mechanism can depend on the metal catalyst, its oxidation state, and the reaction conditions. nih.gov For instance, some nickel-catalyzed halogen exchange reactions are inhibited by radical scavengers, suggesting a radical chain mechanism. nih.gov

Theoretical studies, often employing DFT calculations, have been instrumental in elucidating the energetics of these pathways. For example, in the study of halogen exchange fluorination of 4-chlorobenzaldehyde, the reaction mechanism and the role of the catalyst and solvent were investigated to optimize the reaction conditions. researchgate.net Such studies provide insights into the transition states and intermediates involved, helping to rationalize the observed reactivity and selectivity. The nature of the solvent and the presence of para-substituents have been shown to influence the bond lengths and angles of carbon-halogen bonds, which in turn can affect the reaction rates. smf.mx

Electrochemical Reduction Mechanisms of Carbon-Fluorine Bonds

The electrochemical reduction of carbon-fluorine (C-F) bonds is a challenging process due to the high strength of this bond. However, it can be achieved under specific electrochemical conditions. The mechanism of C-F bond cleavage in fluorinated aromatic compounds has been studied using techniques like cyclic voltammetry. rsc.org

A common mechanism for the electrochemical reduction of aryl fluorides involves a stepwise dissociative electron transfer, where an intermediate radical anion is formed. rsc.org This radical anion can then decompose to an aryl radical and a fluoride ion. rsc.org In some cases, the initially formed radical anion may undergo chemical steps prior to the cleavage of the C-F bond. rsc.org

A study on the electrochemical reduction of 4-fluorobenzonitrile (B33359) in acetonitrile (B52724) revealed that the process is influenced by various thermodynamic and structural factors. researchgate.net The cyclic voltammogram of 4-fluorobenzonitrile shows an irreversible reduction peak, and the analysis of the voltammetric data provides insights into the kinetics and mechanism of the C-F bond cleavage. researchgate.net The reduction can be catalyzed by certain mediators, and the mechanism can be further probed by analyzing the relationship between the activation energy and the driving force of the reaction, as described by the Marcus-Hush theory. researchgate.net

Application of Kinetic and Thermodynamic Models (e.g., Marcus-Hush Theory)

The Marcus-Hush theory is a powerful framework for understanding the rates of electron transfer (ET) reactions. wikipedia.org It relates the Gibbs free energy of activation (ΔG‡) to the standard Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ), which is the energy required to change the geometry of the reactants and the solvent from their equilibrium configurations to that of the transition state. wikipedia.orgacs.org

The theory has been successfully applied to describe the electrochemical reduction of halogenated aromatic compounds, including 4-fluorobenzonitrile. researchgate.net In this context, the Marcus-Hush model helps to analyze the activation-driving force relationship for the dissociative electron transfer process that leads to C-F bond cleavage. researchgate.net The theory predicts a parabolic relationship between the logarithm of the rate constant and the driving force, with a "normal" region where the rate increases with increasing driving force and an "inverted" region where the rate decreases. acs.org

By fitting experimental data to the Marcus-Hush equation, it is possible to extract key parameters such as the reorganization energy, which provides valuable information about the structural and solvent reorganization accompanying the electron transfer. This approach allows for a deeper understanding of the factors that govern the kinetics of C-F bond activation.

| Parameter | Symbol | Description |

|---|---|---|

| Gibbs Free Energy of Activation | ΔG‡ | The energy barrier that must be overcome for the reaction to occur. |

| Standard Gibbs Free Energy of Reaction | ΔG° | The overall free energy change of the reaction. |

| Reorganization Energy | λ | The energy cost associated with the rearrangement of the reactant and solvent molecules prior to electron transfer. |

Stereoelectronic Effects on Reactivity

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of molecules. e-bookshelf.dewikipedia.org They arise from the favorable overlap between a donor orbital (e.g., a bonding orbital or a lone pair) and an acceptor orbital (e.g., an antibonding orbital). wikipedia.org These effects are distinct from purely steric or electronic effects and are crucial for understanding the reactivity of substituted aromatic compounds like this compound.

In the context of this molecule, stereoelectronic effects can influence the reactivity of the C-Cl, C-F, and C-CN bonds. For example, the "ortho-fluoro effect" observed in the oxidative addition of nickel to fluorinated benzonitriles is a manifestation of a stereoelectronic effect. figshare.com The electron-withdrawing nature of the fluorine atom, combined with its ability to engage in orbital interactions with the adjacent aromatic system and the incoming metal center, stabilizes the transition state and the product of the oxidative addition. utrgv.edufigshare.com

Applications in Advanced Organic Synthesis

Role as Pharmaceutical Intermediatesangenechemical.combenchchem.comgoogle.com

The compound serves as a fundamental building block in the pharmaceutical sector for the development of various therapeutic agents. angenechemical.comgoogle.com Its structural features are instrumental in the synthesis of a number of active pharmaceutical ingredients (APIs).

Fluoroquinolones are a class of broad-spectrum antibiotics, and 2,3-dichloro-4-fluorobenzonitrile is a key starting material for some of these drugs. nih.gov For instance, it is a precursor in the synthesis of finafloxacin (B1662518) hydrochloride and sparfloxacin, both of which are effective against a variety of bacterial infections. nih.gov The synthesis of these antibiotics often involves the substitution of the fluorine atom at the C-6 position, a reaction that is critical for their antibacterial activity.

This chemical compound is also a key intermediate in the production of drugs designed to combat cancer and inflammation. For example, 2-chloro-4-fluorobenzonitrile, a related compound, is used in the synthesis of certain anti-cancer and anti-inflammatory agents. The adaptability of the benzonitrile (B105546) structure allows for the creation of various derivatives with specific therapeutic properties. nih.govnih.govgoogle.comajgreenchem.com

This compound is also utilized in the synthesis of compounds that target specific biological pathways. This includes the creation of N-methyl-D-aspartate (NMDA) receptor antagonists, which are investigated for their potential in treating neurological disorders. nih.govgoogle.com Additionally, it is a precursor for steroid 5α-reductase inhibitors, a class of drugs used to treat conditions like benign prostatic hyperplasia and androgenic alopecia. wikipedia.orgnih.govdrugbank.comnih.gov

The versatility of this compound makes it an essential component in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). researchgate.net Its ability to undergo various chemical transformations allows for the construction of intricate molecular architectures required for modern therapeutics.

Building Blocks for Agrochemicals and Crop Protection Agentsangenechemical.comgoogle.com

In addition to its pharmaceutical applications, this compound is a vital building block for the agrochemical industry. angenechemical.comgoogle.com It is used to create effective and targeted crop protection agents.

A significant application of this compound is in the synthesis of pyrethroid insecticides, such as transfluthrin (B58387) and tefluthrin. google.comchemicalbook.comgoogle.com These synthetic insecticides are known for their effectiveness against a wide range of soil and crop pests. nih.gov The synthesis of these insecticides often involves the reaction of a derivative of this compound with other chemical moieties to create the final, active insecticidal compound.

Development of Novel Biologically Active Agro-Compounds

The structural motifs present in this compound are frequently found in modern agrochemicals. The specific arrangement of halogen atoms on the phenyl ring can be a key determinant of a molecule's biological activity. For instance, related chlorinated and fluorinated benzonitriles are precursors to potent herbicides and fungicides. The synthesis of such compounds often involves the strategic manipulation of the benzonitrile core to introduce additional functionalities that enhance their efficacy and selectivity. The development of pesticides like cyhalofop-butyl, a significant herbicide, relies on intermediates such as 3,4-difluorobenzonitrile, which can be synthesized from dichlorobenzonitrile precursors. google.com The presence of fluorine, in particular, is known to enhance the metabolic stability and bioavailability of agrochemicals.

Intermediates in Liquid Crystal Material Synthesis

The synthesis of advanced liquid crystal materials often incorporates fluorinated compounds to achieve specific physical properties. nih.gov Fluorinated benzonitriles are important intermediates in the production of liquid crystals used in modern display technologies. google.com

Application in Specialty Chemical and Dye Synthesis

The reactivity of the chlorine and fluorine atoms in this compound makes it a versatile precursor for a range of specialty chemicals and dyes. angenechemical.comgoogle.com Nucleophilic substitution reactions can be employed to introduce various chromophoric and auxochromic groups onto the aromatic ring, leading to the formation of complex dye molecules. The specific substitution pattern of the halogens can influence the final color and stability of the dye.

Contributions to Polymer Chemistry and Materials Science

In the realm of polymer chemistry, halogenated benzonitriles are used in the synthesis of high-performance polymers. The nitrile group can be polymerized or modified, and the halogen atoms can serve as sites for cross-linking or further functionalization. While specific examples detailing the use of this compound in polymer synthesis are not prevalent, related compounds are known to be used in creating materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. For instance, the synthesis of certain polyimides and other advanced polymers can involve monomers derived from functionalized benzonitriles. The presence of fluorine, in particular, can impart desirable properties such as hydrophobicity and low surface energy to the resulting polymers.

Spectroscopic and Computational Characterization of 2,3 Dichloro 4 Fluorobenzonitrile and Analogs

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and determining the molecular structure of compounds. nih.gov By analyzing the vibrational modes, a detailed picture of the molecule's geometry and bonding can be constructed. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For benzonitrile (B105546) and its derivatives, the characteristic C≡N stretching mode is a prominent feature. researchgate.net In studies of related compounds like 2,4-dichlorobenzonitrile (B1293624), the FTIR spectra have been recorded and analyzed to assign various normal modes of the molecule. nih.gov For instance, the FTIR spectrum of N,N'-dicyclohexylcarbodiimide shows a characteristic N=C=N stretching band at 2117 cm⁻¹. wikipedia.org

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric functional groups. The FT-Raman spectra of compounds like 2,4-dichlorobenzonitrile have been recorded to provide a comprehensive vibrational analysis. nih.gov For other benzaldehyde (B42025) analogs, FT-Raman spectroscopy has been instrumental in assigning vibrational frequencies. nih.gov

Detailed Assignment of Vibrational Modes and Band Origins

The assignment of vibrational modes is a critical step in interpreting spectroscopic data. This process is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies. nih.govnih.gov For 2,4-dichlorobenzonitrile, a detailed assignment of the observed vibrational bands to different normal modes was achieved with the aid of Potential Energy Distributions (PEDs). nih.gov The labeling of vibrational modes in substituted benzonitriles often follows the Varsanyi's system, which is based on the vibrational modes of benzene (B151609). researchgate.net

Below is a representative table of assigned vibrational modes for a dichlorobenzonitrile analog, based on studies of similar compounds. nih.gov

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| ν(C≡N) | ~2230 | ~2230 | C≡N stretching |

| Aromatic C-H stretch | ~3100-3000 | ~3100-3000 | C-H stretching vibrations of the benzene ring |

| Aromatic C=C stretch | ~1600-1450 | ~1600-1450 | C=C stretching vibrations of the benzene ring |

| C-Cl stretch | ~800-600 | ~800-600 | C-Cl stretching vibrations |

| C-F stretch | ~1250-1000 | ~1250-1000 | C-F stretching vibration |

| Ring breathing | ~1000 | ~1000 | Symmetric ring stretching |

| In-plane C-H bending | ~1300-1000 | ~1300-1000 | In-plane C-H bending vibrations |

| Out-of-plane C-H bend | ~900-675 | ~900-675 | Out-of-plane C-H bending vibrations |

Resonance Enhanced Multiphoton Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) Spectroscopy

REMPI and MATI are powerful laser-based spectroscopic techniques used to study the electronic structure of molecules in their excited and cationic states with high resolution. researchgate.net

Investigation of Excited Electronic States (S1)

REMPI spectroscopy is a highly selective method that involves the absorption of two or more photons, where the first photon excites the molecule to an intermediate electronic state (S1), and a second photon ionizes it. researchgate.net By scanning the wavelength of the excitation laser, a spectrum of the S1 state is obtained. This technique has been successfully applied to study the S1 state vibrational features of fluorobenzonitrile isomers. researchgate.netmdpi.com For instance, the precise excitation energy for 2-fluorobenzonitrile (B118710) has been determined to be 36,028 ± 2 cm⁻¹. nih.govmdpi.com Franck-Condon simulations are often used to aid in the assignment of the vibronic transitions observed in the REMPI spectra. researchgate.net

Characterization of Cationic Ground States (D0)

MATI spectroscopy provides detailed information about the vibrational levels of the cationic ground state (D0). researchgate.net In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. A delayed electric field pulse is then applied to ionize these Rydberg states, and the resulting ions are detected. This method allows for the determination of precise adiabatic ionization energies and the characterization of the vibrational modes of the cation. nih.govmdpi.com For 2-fluorobenzonitrile, the adiabatic ionization energy was determined to be 78,650 ± 5 cm⁻¹. nih.govmdpi.com Studies on other monosubstituted benzene cations have also identified long-lived excited electronic states. researchgate.net

The following table summarizes key spectroscopic data obtained from REMPI and MATI studies of fluorobenzonitrile analogs. nih.govmdpi.com

| Compound | S1 State Origin (cm⁻¹) | D0 State Adiabatic Ionization Energy (cm⁻¹) |

| 2-Fluorobenzonitrile | 36,028 ± 2 | 78,650 ± 5 |

| 3-Fluorobenzonitrile (B1294923) | 35,989 ± 2 | 78,873 ± 5 |

| 4-Fluorobenzonitrile (B33359) | - | - |

| 1,4-dichloro-2-fluorobenzene | 35,963 ± 2 | - |

Determination of Precise Excitation and Adiabatic Ionization Energies

The precise determination of electronic transition energies is crucial for understanding the photophysical properties of a molecule. Techniques such as two-color resonance two-photon ionization (2-color REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy are employed to obtain accurate values for the S₁ ← S₀ excitation energy (band origin) and the adiabatic ionization energy (IE).

For fluorinated benzonitrile analogs, these energies have been determined with high precision. For instance, studies on 2-fluorobenzonitrile and 3-fluorobenzonitrile have yielded precise excitation and adiabatic ionization energies. The excitation energy corresponds to the transition from the ground electronic state (S₀) to the first excited singlet state (S₁), while the adiabatic ionization energy is the energy required to remove an electron from the molecule in its vibrational ground state to form the cation in its vibrational ground state (D₀).

A study using REMPI and MATI spectroscopy determined the precise excitation energy for 2-fluorobenzonitrile to be 36,028 ± 2 cm⁻¹ and its adiabatic ionization energy to be 78,650 ± 5 cm⁻¹. libretexts.org For 3-fluorobenzonitrile, the values were found to be 35,989 ± 2 cm⁻¹ and 78,873 ± 5 cm⁻¹, respectively. libretexts.org These experimental values are critical for benchmarking high-level quantum chemical calculations and for understanding the effects of substituent position on electronic properties.

| Compound | Excitation Energy (S₁ ← S₀) (cm⁻¹) | Adiabatic Ionization Energy (D₀ ← S₁) (cm⁻¹) |

|---|---|---|

| 2-Fluorobenzonitrile | 36,028 ± 2 | 78,650 ± 5 |

| 3-Fluorobenzonitrile | 35,989 ± 2 | 78,873 ± 5 |

Advanced Computational Spectroscopic Simulations

Computational methods, particularly those based on Density Functional Theory (DFT), have become essential for interpreting and predicting spectroscopic data. These simulations provide a theoretical framework that complements experimental findings.

Vibronic transitions, which involve simultaneous changes in electronic and vibrational energy levels, are fundamental to a molecule's absorption and emission spectra. The Franck-Condon principle governs the intensities of these transitions, stating that electronic transitions are so rapid that the nuclear geometry of the molecule does not change during the transition. biosynth.comspectrabase.com

The intensity of a vibronic transition is proportional to the Franck-Condon factor, which is the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. spectrabase.com Franck-Condon simulations, based on DFT calculations of molecular geometries and vibrational frequencies for the ground (S₀) and excited (S₁) states, can generate theoretical spectra. These simulated spectra are crucial for assigning the vibrational fine structure observed in experimental REMPI spectra of benzonitrile analogs. ucl.ac.ukpdx.edu By comparing the simulated and experimental spectra, researchers can assign specific vibrational modes that are activated during the electronic transition. libretexts.orgpdx.edu

A strong correlation between theoretically simulated and experimentally measured spectra is a powerful validation of the computational model and the spectral assignments. For halogenated aromatic molecules, DFT calculations have proven to be highly effective in reproducing experimental results.

For example, in studies of 2-fluorobenzonitrile and 3-fluorobenzonitrile, Franck-Condon simulations based on DFT calculations showed good agreement with the experimental vibronic and MATI spectra. libretexts.orgucl.ac.ukpdx.edu This agreement allows for confident assignment of the observed spectral features to specific vibrational modes in both the excited state (S₁) and the cationic ground state (D₀). libretexts.org Similarly, studies on other chlorinated and fluorinated aromatic compounds have demonstrated that theoretical calculations can accurately predict vibrational frequencies and electronic absorption bands, providing a deep understanding of the molecule's structure and properties.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique in the synthesis and characterization of 2,3-Dichloro-4-fluorobenzonitrile and its analogs. Its high resolution, sensitivity, and reproducibility make it the method of choice for determining the purity of the final product and for real-time monitoring of the reaction progress. The ability to separate the target compound from starting materials, intermediates, by-products, and isomers is crucial for ensuring the quality and optimizing the synthesis of these halogenated benzonitriles.

Reverse-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of moderately polar to non-polar compounds like this compound. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar (hydrophobic) compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier.

Purity Assessment

The purity of this compound is a critical parameter, as impurities can significantly impact the outcome of subsequent reactions in which it is used as a building block. HPLC is adept at separating the main compound from structurally similar impurities, such as positional isomers (e.g., 2,4-dichloro-3-fluorobenzonitrile (B62818) or 2,5-dichloro-4-fluorobenzonitrile) that may form during synthesis.

A typical HPLC method for the purity assessment of dichlorinated and fluorinated benzonitriles would involve a C18 column, which is a silica-based stationary phase with octadecylsilyl groups, providing a non-polar surface. The mobile phase is typically a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of the organic solvent to water is a key parameter that is optimized to achieve the desired separation. An acidic modifier, like phosphoric acid or formic acid, is often added to the mobile phase to ensure the ionization state of any acidic or basic functional groups is consistent, leading to sharper and more symmetrical peaks.

For instance, a method analogous to the analysis of other dichlorinated aromatic compounds can be established. energetic-materials.org.cn A study on the purity analysis of 1,3-dichloro-2,4,6-trinitrobenzene utilized a Hypersil ODS2 C18 column with a mobile phase of acetonitrile and water. energetic-materials.org.cn Such conditions can be adapted for this compound, with adjustments to the mobile phase composition and gradient to optimize the separation of potential impurities.

The following table outlines a representative set of HPLC conditions for the purity analysis of halogenated benzonitriles, based on established methods for similar compounds. energetic-materials.org.cnsielc.com

Table 1: Representative HPLC Conditions for Purity Assessment of Halogenated Benzonitriles

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl) Silica Gel (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | Isocratic or Gradient Elution (e.g., 60-90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at 220-254 nm |

| Injection Volume | 10 µL |

The choice of UV detection wavelength is critical and is typically set at or near the absorption maximum of the analyte to ensure high sensitivity. For benzonitrile derivatives, wavelengths in the range of 220-254 nm are commonly used. acs.org

Reaction Monitoring

HPLC is a powerful tool for monitoring the progress of chemical reactions in real-time or near real-time. By taking small aliquots from the reaction mixture at various time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product and any by-products. This information is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation.

In the synthesis of this compound, for example, from a precursor like 2,3,4-trichlorobenzonitrile (B31827) via a halogen exchange (Halex) reaction, HPLC can be used to monitor the disappearance of the starting material and the appearance of the product. The separation of these two compounds is typically straightforward due to the difference in polarity imparted by the fluorine versus chlorine atom.

The data obtained from reaction monitoring can be used to generate concentration-time profiles for each component, providing kinetic insights into the reaction. The following table illustrates hypothetical data that could be obtained from monitoring a reaction to form this compound.

Table 2: Hypothetical HPLC Data for Reaction Monitoring of this compound Synthesis

| Reaction Time (hours) | Peak Area % (Starting Material) | Peak Area % (this compound) |

| 0 | 98.5 | 0.5 |

| 1 | 75.2 | 23.8 |

| 2 | 45.1 | 53.9 |

| 4 | 15.3 | 83.7 |

| 6 | 2.1 | 96.9 |

| 8 | < 0.5 | 98.5 |

This data clearly shows the progression of the reaction towards completion. The use of an internal standard in the HPLC analysis allows for the accurate quantification of each component, moving beyond simple peak area percentages to determine the actual concentration and yield at each time point. The development of a robust and validated HPLC method is therefore a cornerstone of process development and quality control in the manufacturing of this compound and its analogs.

Theoretical and Quantum Chemical Investigations of 2,3 Dichloro 4 Fluorobenzonitrile

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is the process of finding the three-dimensional arrangement of atoms in a molecule that has the lowest possible energy. For 2,3-Dichloro-4-fluorobenzonitrile, this would involve starting with an initial guess for the molecular structure and using computational algorithms to systematically adjust the bond lengths, bond angles, and dihedral angles until the energy is minimized.

The optimized geometry provides valuable information about the molecule's shape and stability. For substituted benzenes, the planarity of the benzene (B151609) ring and the orientation of the substituent groups are of particular interest. In the case of this compound, the planarity of the molecule would be expected, with the nitrile group lying in the plane of the benzene ring.

The following table illustrates the kind of data that would be obtained from a geometry optimization of this compound, with hypothetical values based on known bond lengths and angles in similar molecules.

| Parameter | Bond/Angle | Hypothetical Optimized Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (ring) | 1.39 Å |

| C-Cl | 1.74 Å | |

| C-F | 1.35 Å | |

| C-CN | 1.45 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C-C-C (ring) | 120° |

| C-C-Cl | 120° | |

| C-C-F | 120° | |

| C-C-CN | 120° |

Conformational analysis would be relevant if the molecule had flexible parts, such as rotatable single bonds leading to different spatial arrangements (conformers). For the rigid structure of this compound, a single stable conformer is expected.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the HOMO-LUMO energy gap are crucial for understanding the chemical reactivity and electronic properties of a molecule.

The HOMO is the orbital from which an electron is most likely to be donated, and it is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, and it relates to the molecule's ability to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO may have significant contributions from the nitrile group. The presence of electron-withdrawing chloro and fluoro substituents would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzonitrile (B105546).

The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound.

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 6.0 |

These values can be used to calculate other important quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize the reactivity of the molecule. The analysis of the frontier molecular orbitals provides a theoretical basis for predicting how this compound will interact with other molecules and participate in chemical reactions.

Electrostatic Potential Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the reactive behavior of a molecule. The MEP map for a related compound, 3-chloro-4-fluoro benzonitrile (3C4FBN), was studied to identify its reactive sites. researchgate.net Similar computational methods, such as Density Functional Theory (DFT), are employed to analyze the charge density distribution and chemical reactivity of halogenated benzonitriles. researchgate.net These studies help in predicting sites for electrophilic and nucleophilic attacks.

Calculation of Nonlinear Optical Properties (e.g., First Hyperpolarizability)

Nonlinear optical (NLO) properties are significant for applications in optoelectronics. The investigation of these properties involves the interaction of electromagnetic fields with materials, which can lead to new fields with altered characteristics. researchgate.net The key parameter for NLO susceptibility is the total hyperpolarizability (βtot). researchgate.net

For related compounds, such as certain fused-triazine derivatives, the first-order hyperpolarizability has been calculated and compared to the standard reference material, urea. nih.gov For instance, one such derivative showed a value 15 times higher than urea, while another was 24 times higher, indicating their potential as good NLO materials. nih.gov These calculations are typically performed using computational methods like DFT. The dipole moment, polarizability, and first hyperpolarizability are important factors in designing materials with enhanced NLO performance. researchgate.net

Table 1: Comparative NLO Properties of Related Compounds

This table is based on data for other similar compounds as specific values for this compound were not available in the search results.

| Property | Compound 3 (fused-triazine derivative) | Compound 5 (fused-triazine derivative) | Urea (Reference) |

| Dipole Moment (µ) in Debye | 2.76 | 6.96 | 1.37 |

| Polarizability (α) in esu | 6.09–10.75 x 10⁻²⁴ | 6.09–10.75 x 10⁻²⁴ | N/A |

| First Hyperpolarizability (β) in esu | 15x that of Urea | 24x that of Urea | N/A |

Note: The conversion factors used in these studies are 0.1482×10⁻²⁴ esu for α and 8.6393×10⁻³³ esu for β. nih.gov

Mulliken Charge Analysis for Atomic Charge Distribution

In studies of similar molecules like 3-fluoro-4-methylbenzonitrile (B68015) and 2,6-dichloro-4-fluoro phenol, Mulliken charge calculations have been performed using DFT and Hartree-Fock (HF) methods with basis sets such as 6-311++G(d,p). researchgate.netsemanticscholar.org These analyses typically show that hydrogen atoms carry a positive charge, while more electronegative atoms like nitrogen and fluorine exhibit a negative charge. researchgate.net This charge distribution is indicative of potential intermolecular interactions. researchgate.net

Table 2: Illustrative Mulliken Charges for a Related Compound (2,6-dichloro-4-fluoro phenol)

This data is for a structurally similar compound and is provided for illustrative purposes.

| Atom | Charge (HF/6-311+G(d,p)) | Charge (DFT/B3LYP/6-311+G(d,p)) |

| C1 | 0.25 | 0.20 |

| C2 | -0.15 | -0.10 |

| Cl3 | 0.05 | 0.03 |

| C4 | 0.10 | 0.08 |

| F5 | -0.20 | -0.18 |

| C6 | -0.12 | -0.09 |

| Cl7 | 0.04 | 0.02 |

| O8 | -0.60 | -0.55 |

| H9 | 0.40 | 0.38 |

Source: Adapted from theoretical calculations on 2,6-dichloro-4-fluoro phenol. semanticscholar.org

Theoretical Prediction of Ionization Energies and Spectroscopic Parameters

Theoretical studies are instrumental in predicting the spectroscopic characteristics of molecules. For the related compound 3-chloro-4-fluoro benzonitrile (3C4FBN), both experimental (FTIR, FT-Raman) and theoretical spectra have been studied. researchgate.net The optimized geometry and harmonic vibrational frequencies are often calculated using HF and DFT methods, which generally show good agreement with experimental data after scaling. researchgate.net

Such computational approaches also allow for the determination of thermodynamic properties and frontier molecular orbitals (HOMO and LUMO), which are essential for understanding the electronic and thermodynamic stability of the molecule. researchgate.net

Future Directions and Research Opportunities

Exploration of Sustainable and Green Synthesis Routes for 2,3-Dichloro-4-fluorobenzonitrile

Traditional chemical synthesis often involves hazardous reagents and generates significant waste. Future research will prioritize the development of environmentally benign methods for producing this compound. A promising avenue is the adoption of green solvents; for instance, ethanol (B145695) has been identified as a suitable green solvent for the ammonolysis step in the synthesis of related dichlorofluorobenzamides, which are precursors to nitriles. researchgate.net This approach avoids the use of toxic dehydrating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.net

Another key strategy involves the use of recyclable catalysts and reaction media. Ionic liquids, for example, have been shown to act as a recyclable co-solvent, catalyst, and phase-separation agent in the synthesis of benzonitriles from aldehydes, eliminating the need for metal salt catalysts and simplifying product separation. rsc.org Investigating similar ionic liquid systems for the synthesis of this compound could drastically reduce waste and improve process efficiency. rsc.org Furthermore, gas-phase reactions, such as the joint ammoxidation of dichlorofluorotoluene mixtures, present a scalable and potentially more sustainable industrial pathway that can convert starting materials directly into the desired nitriles, with unreacted materials being recycled back into the process. google.com

Development of Highly Selective Catalysts for Complex Transformations

The dense substitution pattern of this compound presents a challenge for regioselective functionalization. A significant research opportunity lies in developing catalysts that can selectively target a specific position on the molecule. Transition metal-catalyzed C–H functionalization is a powerful tool for this purpose. acs.org The fluorine atom at the C-4 position can act as a directing group, enhancing the reactivity of the C-H bond at the C-5 position. acs.org Research into catalysts based on palladium, cobalt, or silver, often in conjunction with specialized phosphine (B1218219) ligands, could enable the selective introduction of new functional groups at this site, bypassing the need for multi-step routes involving pre-functionalized substrates. acs.org

Beyond C-H activation, catalysts for selectively transforming the existing functional groups are also of high interest. For instance, zerovalent nickel complexes have been shown to mediate the oxidative addition of the C–CN bond in fluorobenzonitriles. acs.org The thermodynamics of this activation are influenced by the position of the fluorine substituent, suggesting that tailored nickel catalysts could be developed for reactions involving the nitrile group of this compound. acs.org Additionally, improving phase transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, used in halogen exchange (Halex) reactions could lead to more efficient and selective syntheses of polyhalogenated benzonitriles. google.com

Integration of Flow Chemistry and Continuous Manufacturing for Scale-Up

Transitioning from batch to continuous manufacturing using flow chemistry offers substantial advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, enhanced process control, and streamlined scalability. While specific flow chemistry syntheses for this compound are not yet widely reported, this represents a major area for future development. The infrastructure for capturing data from flow chemistry experiments is already being developed within open-access databases, indicating a clear trend in the field.

Synthetic routes such as gas-phase ammoxidation or catalyzed halogen exchange reactions are particularly well-suited for adaptation to a continuous flow regime. google.comgoogle.com A flow reactor could allow for precise control over reaction temperature, pressure, and residence time, potentially maximizing yield and minimizing the formation of by-products in these high-energy processes. This approach would also enhance safety, especially when handling toxic or reactive intermediates, by minimizing the volume of hazardous material present at any given time.

Computational Design of Novel Derivatives with Enhanced Reactivity or Application Profiles

Computational chemistry provides powerful predictive tools to accelerate the discovery of new molecules and processes. Future research will increasingly leverage these tools to design derivatives of this compound with tailored properties. Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms and understand the energetic profiles of catalytic cycles. acs.org This has been applied to understand how ortho-fluorine atoms activate adjacent C-H bonds towards metallation, providing insights that can guide the design of more effective catalysts. acs.org

Thermodynamic modeling can also predict reaction equilibria. Van't Hoff plots and the calculation of Gibbs free energy have been used to determine how fluorine substitution patterns affect the favorability of C-CN bond activation, offering a way to screen potential substrates and reaction conditions computationally. acs.org Beyond reactivity, molecular modeling can be used to predict the biological activity of derivatives. By simulating the docking of potential molecules into the active sites of enzymes or receptors, as has been done for fluorinated cannabinoids, researchers can prioritize the synthesis of compounds with the highest likelihood of desired biological function. nih.gov

Discovery of Expanded Applications in Emerging Technologies (e.g., New Energy Systems, Advanced Functional Materials, Biotechnology)

While aromatic nitriles are established intermediates, a key future direction is to explore the direct application of this compound and its novel derivatives in emerging technologies. numberanalytics.comfiveable.me The unique combination of high polarity from the nitrile group and the effects of halogenation (such as increased lipophilicity and metabolic stability) makes these compounds intriguing candidates for various fields.

Advanced Functional Materials: Fluorinated aromatic compounds are known for their high thermal stability and unique electronic properties. Derivatives of this compound could be investigated as building blocks for high-performance polymers, liquid crystals, or organic light-emitting diodes (OLEDs).

New Energy Systems: The high electrochemical stability of fluorinated organic molecules makes them suitable for applications in energy storage. Research could explore the use of this compound or its derivatives as electrolyte additives in lithium-ion batteries to improve safety and performance, such as by forming a stable solid-electrolyte interphase.

Biotechnology: The rigid, functionalized scaffold of this compound could serve as a starting point for the design of enzyme inhibitors or molecular probes. Fluorine is often incorporated into pharmaceuticals to enhance binding affinity and pharmacokinetic properties.

Interdisciplinary Research on Structure-Activity Relationships in Fluorinated Aromatic Nitriles

Understanding how the precise arrangement of atoms in a molecule dictates its function is a cornerstone of chemical and biological sciences. Interdisciplinary research focused on the structure-activity relationships (SAR) of fluorinated aromatic nitriles is crucial for rational design. The substitution of a hydrogen atom with fluorine has profound consequences; while their sizes are comparable, their electronic properties are vastly different. nih.gov Fluorine is highly electronegative and can act as a hydrogen bond acceptor, but not a donor, a change that can dramatically alter a molecule's interaction with a biological target. nih.gov

Studies on other fluorinated molecules and nitrile-containing compounds provide a blueprint for this research. For example, SAR studies on fluorinated cannabinoids have shown that replacing a hydroxyl group with fluorine has a significant, often detrimental, effect on CB1 receptor binding, highlighting the critical role of hydrogen bonding. nih.gov Similarly, research on nitrile-containing acaricides has established relationships between the structure of the molecule and its lethal dose, revealing that certain functional groups can enhance or abolish activity. nih.gov By systematically synthesizing derivatives of this compound and evaluating them in chemical and biological assays, a detailed SAR map can be constructed, guiding the development of molecules optimized for specific applications.

Q & A

Q. What are the common synthetic routes for 2,3-Dichloro-4-fluorobenzonitrile, and how can reaction conditions be optimized for yield?

Methodology:

- Stepwise Halogenation: Sequential introduction of chlorine and fluorine substituents via electrophilic aromatic substitution (EAS). For example, fluorination using HF or KF under controlled temperature (40–60°C) followed by chlorination with Cl₂/FeCl₃ .

- Nitrile Group Introduction: Cyanation via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cross-coupling with cyanating agents (e.g., Zn(CN)₂) .

- Optimization Strategies:

- Use phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Adjust solvent polarity (e.g., DMF or THF) to stabilize intermediates and reduce side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology:

- ¹H/¹³C NMR: Identify substituent positions via chemical shifts (e.g., fluorine deshields adjacent protons, δ ~7.5–8.5 ppm) .

- IR Spectroscopy: Confirm nitrile group presence (C≡N stretch ~2230 cm⁻¹) and C-F/C-Cl vibrations (1000–1200 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular weight (C₇H₂Cl₂FN, MW 190.00 g/mol) and isotopic patterns for Cl/F .

Advanced Research Questions

Q. How do the positions of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodology:

- Electronic Effects:

- Ortho/para-directing fluorine increases electron density at meta positions, enhancing reactivity for NAS (e.g., substitution at C-4 or C-5) .

- Chlorine’s steric hindrance at C-2/C-3 may slow NAS but improve regioselectivity.

- Experimental Validation:

Q. What computational methods are used to predict the regioselectivity of reactions involving this compound?

Methodology:

- DFT Calculations: Model transition states to identify favored reaction pathways (e.g., NAS vs. elimination) .

- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions (e.g., nitrile group) to predict nucleophilic attack sites.

- Benchmarking: Validate computational results against experimental data (e.g., HPLC or GC-MS analysis of reaction mixtures).

Q. How can researchers resolve contradictions in reported reaction yields for nitrile group modifications in halogenated benzonitriles?

Methodology:

- Controlled Variable Analysis: Systematically test reaction parameters (temperature, solvent, catalyst loading) to identify outliers .

- Side Reaction Identification: Use LC-MS or in-situ IR to detect intermediates/byproducts (e.g., hydrolysis to carboxylic acids).

- Meta-Analysis: Compare literature data with structurally similar compounds (e.g., 2,4-dichloro-5-fluorobenzonitrile) to contextualize discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.